S-Benzylcysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

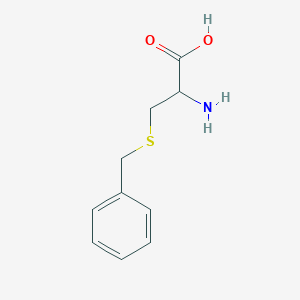

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-benzylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBAYRBVXCRIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3054-01-1, 16597-46-9 | |

| Record name | S-Benzylcysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC2527 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

S-Benzylcysteine basic chemical and physical properties

An In-Depth Technical Guide to S-Benzyl-L-cysteine: Core Properties and Applications

For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental building blocks of complex molecules is paramount. S-Benzyl-L-cysteine, a derivative of the amino acid L-cysteine, serves as a critical component in a multitude of research and development applications, from peptide synthesis to novel drug delivery systems. This guide provides a comprehensive overview of its core chemical and physical properties, synthesis, analytical characterization, and key applications, offering field-proven insights grounded in authoritative data.

Chemical Identity and Molecular Structure

S-Benzyl-L-cysteine is an L-cysteine derivative where the hydrogen atom of the thiol group is replaced by a benzyl group. This modification is crucial as it protects the reactive thiol functionality, preventing unwanted disulfide bond formation and other side reactions, particularly during peptide synthesis.[]

Key Identifiers:

| Identifier | Value |

| CAS Number | 3054-01-1[2][3][4] |

| Molecular Formula | C₁₀H₁₃NO₂S[2][3][4] |

| Molecular Weight | 211.28 g/mol [2][3][4] |

| IUPAC Name | (2R)-2-amino-3-(benzylsulfanyl)propanoic acid[3][4] |

| Synonyms | H-Cys(Bzl)-OH, (R)-S-Benzylcysteine, 3-Benzylthioalanine[2][4][5] |

Molecular Structure:

The structure consists of a chiral carbon center characteristic of amino acids, bonded to an amine group, a carboxylic acid group, a hydrogen atom, and a side chain containing a sulfur atom linked to a benzyl group.

Caption: Chemical structure of S-Benzyl-L-cysteine.

Physicochemical Properties

The physical and chemical properties of S-Benzyl-L-cysteine dictate its handling, storage, and application in various experimental setups. It typically appears as a white to off-white crystalline powder.[2][6]

Summary of Physical Properties:

| Property | Value | Reference(s) |

| Appearance | White to almost white powder or crystalline solid | [2][6][7] |

| Melting Point | 209 - 216 °C (decomposes) | [2][3][6][7] |

| Boiling Point | 379.2 ± 42.0 °C (Predicted) | [2] |

| Solubility | Almost transparent in 1 M NaOH; sparingly soluble in water | [2] |

| Density | ~1.21 - 1.3 g/cm³ (estimate) | [2][7] |

| pKa | 2.10 ± 0.10 (Predicted) | [2] |

| Optical Rotation [α]20/D | +23° to +28° (c=1.5 or 2 in 1 M NaOH) | [2][3] |

The high melting point is indicative of the strong intermolecular forces, including hydrogen bonding and ionic interactions, present in its zwitterionic crystalline state.[8] Its solubility in alkaline solutions like NaOH is due to the deprotonation of the carboxylic acid and amino groups, forming a soluble salt.[2]

Synthesis and Purification

A standard and reliable method for synthesizing S-Benzyl-L-cysteine involves the nucleophilic substitution reaction between L-cysteine and a benzyl halide, typically benzyl bromide, under basic conditions. The base deprotonates the thiol group of cysteine, forming a thiolate anion, which is a potent nucleophile that readily attacks the benzyl bromide.

Experimental Protocol: Synthesis of S-Benzyl-L-cysteine

This protocol is based on established laboratory procedures.[2]

Materials:

-

L-cysteine hydrochloride

-

Benzyl bromide

-

2N Sodium hydroxide (NaOH) solution

-

Ethanol (EtOH)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a mixture of 2N NaOH solution (15 mL) and ethanol (35 mL).

-

Addition of Reactants: While stirring vigorously, sequentially add L-cysteine hydrochloride (1.3 g, 8.2 mmol) and benzyl bromide (0.98 mL, 8.2 mmol) to the mixture.

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After 1 hour, slowly add concentrated HCl dropwise to neutralize the reaction mixture to a pH of 6-7. This step is critical as it protonates the carboxylate and amino groups, causing the zwitterionic product to precipitate out of the solution.

-

Isolation: Collect the white precipitate by vacuum filtration.

-

Washing: Wash the collected solid sequentially with deionized water, ethanol, and finally ether. The water wash removes inorganic salts (e.g., NaCl, NaBr), the ethanol wash removes residual unreacted starting materials, and the ether wash helps in drying the final product.

-

Drying: Dry the purified S-Benzyl-L-cysteine product under vacuum to obtain a fine white powder.

Caption: General workflow for the synthesis of S-Benzyl-L-cysteine.

Analytical Characterization

Confirming the identity and purity of synthesized S-Benzyl-L-cysteine is essential. This is achieved through a combination of spectroscopic techniques.

Summary of Key Spectral Data:

| Technique | Key Features and Expected Values |

| IR Spectroscopy | Characteristic peaks for N-H stretch (~3000-3400 cm⁻¹), C=O stretch of carboxylic acid (~1700-1725 cm⁻¹), N-H bend (~1550-1650 cm⁻¹), and aromatic C-H stretches. Absence of S-H stretch (~2550 cm⁻¹).[4][9][10][11] |

| ¹H NMR | Expected signals include aromatic protons of the benzyl group (~7.2-7.4 ppm), the benzylic CH₂ protons (~3.7 ppm), the α-proton (~3.0-3.5 ppm), and the β-protons adjacent to the sulfur.[12] |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ is expected at m/z 212.07. Common fragments may arise from the loss of the carboxyl group or cleavage of the C-S bond, yielding a prominent benzyl or tropylium ion peak at m/z 91.[4][13] |

Applications in Research and Drug Development

The unique structure of S-Benzyl-L-cysteine makes it a valuable tool in several scientific domains.

-

Peptide Synthesis: Its primary application is as a protected form of cysteine in solid-phase and solution-phase peptide synthesis.[] The benzyl group is a stable thiol protecting group that can be removed under specific conditions (e.g., sodium in liquid ammonia or catalytic hydrogenation) that do not affect other protecting groups on the peptide chain.

-

Pharmaceutical Development & Antioxidant Research: It is used as an intermediate in the synthesis of various pharmaceuticals and is studied for its potential antioxidant properties.[14][15] The sulfur atom can participate in redox reactions, making it a subject of interest in studies related to oxidative stress and inflammation.[14][15]

-

Drug Delivery Systems: Recent research has demonstrated the use of S-Benzyl-L-cysteine-based cyclic dipeptides to form supramolecular hydrogels.[16][17] These biocompatible gels can encapsulate therapeutic agents, such as the anticancer drug 5-fluorouracil, allowing for their sustained and controlled release, which can enhance drug efficacy and reduce side effects.[16][17]

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of S-Benzyl-L-cysteine and ensure laboratory safety.

-

Handling: Use in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid creating dust and avoid contact with skin, eyes, and clothing.[6][7][18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] It should be kept sealed at room temperature.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[6]

-

Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Conclusion

S-Benzyl-L-cysteine is more than just a protected amino acid; it is a versatile and enabling molecule for advanced chemical and biomedical research. Its well-defined physicochemical properties, straightforward synthesis, and crucial role as a stable cysteine precursor make it indispensable in peptide chemistry. Furthermore, emerging applications in drug delivery and materials science highlight its potential for future innovations. A thorough understanding of its core properties, as detailed in this guide, is essential for any scientist looking to leverage this compound in their research and development endeavors.

References

-

LookChem. (n.d.). Cas 3054-01-1, S-Benzyl-L-cysteine. Retrieved from [Link]

-

PubChem. (n.d.). S-benzyl-L-cysteine. National Center for Biotechnology Information. Retrieved from [Link]

-

Troup, S. D., Ward, M. F., Jaspars, M., & Harrison, W. T. A. (2001). S-Benzyl-L-cysteine. Acta Crystallographica Section E: Structure Reports Online, 57(8), o793-o794. Retrieved from [Link]

-

Ghosh, S., et al. (2022). S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release. Journal of Peptide Science, 28(8), e3403. Retrieved from [Link]

-

ResearchGate. (n.d.). S‐Benzyl Cysteine Based Cyclic Dipeptide Super Hydrogelator: Enhancing Efficacy of an Anticancer Drug via Sustainable Release. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000574). Retrieved from [Link]

-

Lande, S. (1970). Mass spectrometry of cysteine-containing peptides. Biochemical and Biophysical Research Communications, 38(6), 1127-1133. Retrieved from [Link]

-

Deniz, E., et al. (2022). SH-It happens: S-H bonds as intrinsic 2D-IR labels in proteins. The Journal of Chemical Physics, 157(13), 135102. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of l-cysteine and l-cystine between 500 and 3500 cm–1. Retrieved from [Link]

Sources

- 2. S-Benzyl-L-cysteine | 3054-01-1 [chemicalbook.com]

- 3. S-Benzyl-L-cysteine, 99%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. S-benzyl-L-cysteine | C10H13NO2S | CID 193613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. S-Benzyl-L-cysteine | 3054-01-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. S-Benzyl-L-cysteine(3054-01-1) IR Spectrum [chemicalbook.com]

- 10. SH-It happens: S-H bonds as intrinsic 2D-IR labels in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Boc-S-Benzyl-L-cysteine(5068-28-0) 1H NMR spectrum [chemicalbook.com]

- 13. Mass spectrometry of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. chemimpex.com [chemimpex.com]

- 16. S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Page loading... [guidechem.com]

A Comprehensive Technical Guide to the Synthesis of S-Benzyl-L-cysteine from L-cysteine

Abstract

S-Benzyl-L-cysteine is a pivotal derivative of the amino acid L-cysteine, widely employed in peptide synthesis and drug development. Its synthesis involves the strategic protection of the reactive thiol group with a benzyl moiety, preventing undesired side reactions such as oxidation and disulfide bond formation.[1][2][3][4] This guide provides an in-depth examination of the synthesis of S-Benzyl-L-cysteine from L-cysteine, grounded in fundamental chemical principles. We will explore the reaction mechanism, present a detailed and validated experimental protocol, discuss methods for purification and characterization, and address common challenges and troubleshooting strategies. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this essential synthetic transformation.

Introduction: The Strategic Importance of Thiol Protection

L-cysteine is unique among the proteinogenic amino acids due to its nucleophilic thiol (-SH) side chain. While this functionality is crucial for protein structure (via disulfide bonds) and enzymatic activity, it also presents significant challenges during chemical synthesis.[5] The thiol group is susceptible to oxidation and can participate in unwanted alkylation reactions.[5][6]

To achieve regioselective modifications and build complex peptide sequences, the thiol group must be reversibly masked with a protecting group. The benzyl group is one of the most established and reliable protecting groups for this purpose.[3] Its introduction via S-alkylation yields S-Benzyl-L-cysteine, a stable, crystalline solid that serves as a versatile building block in both solution-phase and solid-phase peptide synthesis (SPPS).[][8] This derivative is a key intermediate in the synthesis of various therapeutic peptides and pharmaceuticals.[9][10][11]

This guide elucidates the core principles and practical execution of its synthesis, providing the scientific community with a self-validating and robust methodology.

Reaction Principle: Nucleophilic Substitution at the Sulfur Atom

The synthesis of S-Benzyl-L-cysteine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The process hinges on the high nucleophilicity of the sulfur atom in cysteine.

Causality Behind the Reaction Conditions:

-

Deprotonation: The thiol group of L-cysteine has a pKa of approximately 8.3. While nucleophilic, its reactivity is dramatically enhanced upon deprotonation to the thiolate anion (-S⁻). This is achieved by dissolving L-cysteine in a basic medium, typically an aqueous solution of sodium hydroxide (NaOH). The hydroxide ions abstract the acidic thiol proton, generating the highly reactive thiolate.

-

Nucleophilic Attack: The resulting thiolate anion acts as a potent nucleophile. It attacks the electrophilic benzylic carbon of benzyl chloride (or benzyl bromide). The benzylic position is an excellent electrophilic site because the phenyl ring can stabilize the transition state of the SN2 reaction.

-

Displacement: The thiolate attacks the carbon atom, and simultaneously, the chloride ion (a good leaving group) is displaced, forming a stable carbon-sulfur (thioether) bond.

The overall reaction is as follows:

L-Cysteine + Benzyl Chloride --(Base)--> S-Benzyl-L-cysteine + Salt

Temperature control is critical; the reaction is typically performed at a reduced temperature (e.g., 5°C) to minimize potential side reactions and to control the exothermic nature of the reaction.[12]

Overall Experimental Workflow

The synthesis can be visualized as a streamlined, multi-stage process, from the initial reaction setup through purification to final product verification.

Caption: Overall workflow for the synthesis and purification of S-Benzyl-L-cysteine.

Detailed Experimental Protocols

Protocol for Synthesis of Crude S-Benzyl-L-cysteine

This protocol is designed to be self-validating by ensuring complete reaction and straightforward isolation.

Materials and Reagents:

-

L-cysteine hydrochloride monohydrate (or L-cysteine free base)

-

Sodium hydroxide (NaOH)

-

Benzyl chloride (Bzl-Cl)

-

Ethanol (95% or absolute)

-

Glacial acetic acid

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

pH meter or pH paper

-

Büchner funnel and vacuum flask

Step-by-Step Methodology:

-

Prepare a Solution of L-cysteine: In the three-neck flask, dissolve L-cysteine (e.g., 0.1 mol) in an aqueous solution of NaOH (e.g., 0.21 mol in 100 mL of water). Stir until all solids have dissolved. Causality: The excess base ensures the complete formation of the thiolate anion, driving the reaction to completion.

-

Cool the Reaction Mixture: Place the flask in an ice bath and cool the solution to approximately 5°C with continuous stirring. Causality: Lowering the temperature minimizes side reactions, such as the hydrolysis of benzyl chloride and potential N-alkylation.[12]

-

Prepare Benzyl Chloride Solution: In a separate beaker, dissolve benzyl chloride (e.g., 0.1 mol) in ethanol (e.g., 50 mL). Transfer this solution to the dropping funnel.[12]

-

Initiate the Reaction: Add the benzyl chloride solution dropwise to the cooled cysteine solution over a period of 60-90 minutes. Maintain the temperature of the reaction mixture below 10°C throughout the addition. Causality: Slow, controlled addition prevents localized overheating and ensures a steady reaction rate, leading to a higher quality product.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.

-

Product Precipitation (Workup): Cool the reaction mixture again in an ice bath. Slowly add glacial acetic acid with stirring to adjust the pH to the isoelectric point of S-Benzyl-L-cysteine (approximately pH 5-6). A thick white precipitate will form. Causality: At its isoelectric point, the zwitterionic amino acid has minimal solubility in water, causing it to precipitate out of the solution.

-

Isolate the Crude Product: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the Product: Wash the filter cake sequentially with several portions of cold deionized water (to remove salts like NaCl and sodium acetate) and then with cold ethanol (to remove any unreacted benzyl chloride and other organic impurities).

-

Dry the Product: Dry the white powder under vacuum at 40-50°C to a constant weight. A typical yield for the crude product is 85-95%.

Protocol for Purification by Recrystallization

-

Select a Solvent System: A mixture of ethanol and water is an effective solvent system for recrystallization.

-

Dissolve the Crude Product: Transfer the crude S-Benzyl-L-cysteine to an Erlenmeyer flask. Add the minimum amount of hot aqueous ethanol required to fully dissolve the solid.

-

Decolorize (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallize: Allow the clear solution to cool slowly to room temperature. Fine, needle-like crystals will begin to form. For maximum recovery, subsequently place the flask in an ice bath for at least one hour.

-

Isolate and Dry: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum as before.

Product Characterization and Quality Control

Verifying the identity and purity of the synthesized S-Benzyl-L-cysteine is a critical step. The following table summarizes the expected analytical data for the final product.

| Parameter | Method | Expected Result | Purpose |

| Appearance | Visual Inspection | White crystalline powder | Basic quality check |

| Melting Point | Melting Point Apparatus | 160 - 162 °C (decomposes)[9] | Indicator of purity |

| ¹H NMR | 400 MHz, in D₂O/DCl | δ ~7.4 (m, 5H, Ar-H), 4.2 (t, 1H, α-CH), 3.9 (s, 2H, S-CH₂-Ar), 3.2 (d, 2H, β-CH₂) | Structural confirmation |

| ¹³C NMR | 100 MHz, in D₂O/DCl | δ ~171 (C=O), 136 (Ar-C), 129-130 (Ar-CH), 53 (α-CH), 36 (S-CH₂-Ar), 32 (β-CH₂)[13] | Structural confirmation |

| FTIR | KBr Pellet | ~3000 cm⁻¹ (N-H, O-H), ~1700 cm⁻¹ (C=O), ~1580 cm⁻¹ (N-H bend) | Functional group analysis[14][15] |

| Purity | HPLC | ≥ 99% | Quantitative purity assessment |

Troubleshooting and Potential Side Reactions

While the described protocol is robust, awareness of potential side reactions is essential for troubleshooting and optimization.

Primary Reaction vs. Side Reactions:

Caption: Desired synthetic pathway versus common potential side reactions.

Common Issues and Solutions:

-

Low Yield:

-

Cause: Incomplete deprotonation of cysteine, insufficient reaction time, or loss of product during workup due to incorrect pH adjustment.

-

Solution: Ensure the correct stoichiometry of NaOH is used. Monitor the reaction progress with TLC. Carefully adjust the pH to the isoelectric point for maximal precipitation.

-

-

Product Contamination (Over-alkylation):

-

Cause: At higher pH and temperatures, the amino group (-NH₂) and carboxylate group (-COO⁻) can also act as nucleophiles, leading to the formation of N-benzyl and O-benzyl byproducts.[16]

-

Solution: Strictly adhere to the recommended temperature control (below 10°C during addition). Avoid an excessive excess of base. The stepwise protocol is designed to favor S-alkylation kinetically.

-

-

Oxidation to Cystine:

-

Cause: The thiolate anion can be oxidized by atmospheric oxygen to form the disulfide-linked dimer, L-cystine.

-

Solution: While this reaction is generally slow under these conditions, working reasonably quickly and ensuring the cysteine is fully dissolved and converted can minimize this. For highly sensitive applications, the reaction can be run under an inert atmosphere (e.g., Nitrogen or Argon).

-

Conclusion

The synthesis of S-Benzyl-L-cysteine is a cornerstone reaction for peptide chemists and pharmaceutical scientists. The S-alkylation of L-cysteine with benzyl chloride under basic conditions is an efficient, high-yielding, and scalable process. By understanding the underlying SN2 mechanism and carefully controlling key parameters—namely stoichiometry, temperature, and pH—a high-purity product can be reliably obtained. The protocols and insights provided in this guide offer a robust framework for the successful synthesis, purification, and characterization of this vital chemical building block, empowering further innovation in drug discovery and biochemical research.

References

- Vertex AI Search. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Semantic Scholar. (2021).

- Chem-Impex. (n.d.). S-Benzyl-L-cysteine ethyl ester hydrochloride.

- Chem-Impex. (n.d.). S-Benzyl-L-cysteine.

- ACS Publications. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development.

- ResearchGate. (2021).

- RSC Publishing. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.

- BOC Sciences. (n.d.). Z-S-benzyl-L-cysteine - (CAS 3257-18-9).

- Creative Proteomics. (n.d.).

- ChemicalBook. (n.d.). S-BENZYL-L-CYSTEINOL synthesis.

- ResearchGate. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences.

- PubMed. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Chemistry.

- ChemicalBook. (n.d.). Boc-S-Benzyl-L-cysteine(5068-28-0) 1H NMR spectrum.

- ResearchGate. (2008).

- ResearchGate. (2022). S‐Benzyl Cysteine Based Cyclic Dipeptide Super Hydrogelator: Enhancing Efficacy of an Anticancer Drug via Sustainable Release. Journal of Peptide Science.

- PubMed. (1948).

- Google Patents. (1957). US2793204A - Process for the synthesis of peptides.

- MDPI. (2021).

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- NIH. (2015).

- PubMed. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids.

- Benchchem. (2025). Technical Support Center: Purification of Peptides Containing N-Boc-S-benzyl-D-cysteine.

- ChemicalBook. (n.d.). S-Benzyl-L-cysteine(3054-01-1) IR2 spectrum.

- Google Patents. (2004).

- RSC Publishing. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. DOI:10.1039/D1CS00271F.

- ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides.

- ResearchG

- Sigma-Aldrich. (n.d.). S-benzyl-l-cysteine.

- RSC Publishing. (2020).

- Eurisotop. (n.d.). L-CYSTEINE, S-BENZYL.

- Creative Peptides. (n.d.). S-Benzyl-L-cysteine benzyl ester hydrochloride.

- PubChem. (n.d.). S-benzyl-L-cysteine | C10H13NO2S | CID 193613.

- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

Sources

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 8. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. S-Benzyl-L-cysteine(3054-01-1) IR2 [m.chemicalbook.com]

- 15. S-benzyl-L-cysteine | C10H13NO2S | CID 193613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of S-Benzylcysteine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of Modified Cysteine Scaffolds

S-Benzylcysteine (SBC), a derivative of the amino acid cysteine, and its analogues represent a compelling class of compounds with a broad spectrum of biological activities. The incorporation of a benzyl group onto the sulfur atom of cysteine fundamentally alters its physicochemical properties, leading to enhanced bioavailability and novel mechanisms of action. This technical guide provides an in-depth exploration of the anticancer, antioxidant, and antimicrobial properties of this compound derivatives, offering researchers and drug development professionals a comprehensive overview of their therapeutic potential, underlying mechanisms, and the experimental methodologies used for their evaluation.

Anticancer Activity: A Multi-pronged Attack on Malignancy

This compound derivatives have emerged as promising candidates in oncology, primarily through their ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancerous cells.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of S-cysteine derivatives, such as S-allyl-L-cysteine (SAC) and S-trityl-L-cysteine (STLC), are often mediated by the intrinsic apoptotic pathway.[1] This pathway is characterized by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2] Treatment with these derivatives has been shown to increase the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspase enzymes (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis.[2][3]

Furthermore, these compounds can induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells. For instance, STLC has been shown to arrest cells in the G2/M phase of the cell cycle.[4] This is often accompanied by the modulation of cyclin proteins, which are key regulators of cell cycle progression.[1]

A significant target for some this compound derivatives is the mitotic kinesin Eg5.[5] Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[6] Inhibition of Eg5 by compounds like STLC prevents proper spindle formation, leading to mitotic arrest and subsequent apoptotic cell death.[4][7]

Anticancer mechanisms of this compound derivatives.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of this compound derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| S-trityl-L-cysteine (STLC) | Neuroblastoma (SY5Y) | ~5 | [4] |

| S-trityl-L-cysteine (STLC) | Neuroblastoma (BE2) | ~5 | [4] |

| S-allyl-L-cysteine (SAC) | Bladder Cancer (T24) | 52.98 | [8] |

| S-allyl-L-cysteine (SAC) | Bladder Cancer (T24R2) | 19.87 | [8] |

| S-allyl-L-cysteine (SAC) | Ovarian Cancer (A2780) | ~25 (48h) | [9] |

Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][10]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[10]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired time (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[11][12]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the this compound derivative for the desired time, then harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at 4°C.[13]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[12][14]

-

Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.[13]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western blotting is employed to detect and quantify the expression levels of key proteins involved in apoptosis.

Protocol:

-

Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[3]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[3]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.[3]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. This compound derivatives have demonstrated significant antioxidant potential.

Mechanism of Action: Free Radical Scavenging

The primary antioxidant mechanism of S-cysteine derivatives is their ability to act as direct free radical scavengers.[15] They can donate a hydrogen atom to neutralize highly reactive free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby preventing oxidative damage to cellular components.[16] The sulfur atom in the cysteine backbone plays a crucial role in this radical scavenging activity.

Sources

- 1. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-allyl-l-cysteine (SAC) protects hepatocytes from alcohol-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 10. atcc.org [atcc.org]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 13. medicine.uams.edu [medicine.uams.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic fate of S-Benzylcysteine in xenobiotic pathways

An In-depth Technical Guide to the Metabolic Fate of S-Benzylcysteine in Xenobiotic Pathways

Abstract

S-Benzyl-L-cysteine (SBC) serves as a critical model compound and metabolic intermediate in the study of xenobiotic biotransformation. As an S-substituted cysteine, its metabolic fate is governed by competing pathways that determine the ultimate toxicological or detoxification outcome. This technical guide provides a comprehensive exploration of the primary metabolic routes for SBC: the mercapturic acid pathway, a key detoxification mechanism, and the cysteine S-conjugate β-lyase (C-S lyase) pathway, a significant bioactivation route. We will dissect the enzymatic machinery, metabolic products, and toxicological implications of each pathway. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the in-vitro investigation of SBC metabolism and the subsequent analysis of its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing researchers and drug development professionals with the necessary tools to investigate these critical biotransformation processes.

Introduction: The Dichotomy of this compound Metabolism

Xenobiotics, foreign compounds such as drugs, environmental pollutants, and dietary components, undergo extensive metabolic processing, primarily in the liver, to facilitate their excretion.[1] This biotransformation is typically a two-phase process. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility.[1]

The mercapturic acid pathway is a major Phase II detoxification route for electrophilic xenobiotics.[2][3] This pathway begins with the conjugation of the electrophile to glutathione (GSH), followed by enzymatic processing to yield a cysteine S-conjugate, which is then N-acetylated to form a mercapturic acid for urinary excretion.[4] this compound represents a key intermediate in this pathway, arising from xenobiotics containing a benzyl group, such as the industrial solvent toluene.

However, the metabolic journey of S-cysteine conjugates is not exclusively one of detoxification. A competing pathway, mediated by cysteine S-conjugate β-lyases (C-S lyases), can cleave the carbon-sulfur bond, leading to bioactivation.[3][5] This cleavage generates pyruvate, ammonia, and a reactive thiol-containing fragment, which can exert toxic effects.[6][7] Therefore, understanding the metabolic balance between N-acetylation (detoxification) and C-S bond cleavage (bioactivation) of this compound is paramount for predicting the toxicity and disposition of a wide range of xenobiotics.

The Primary Metabolic Pathways of this compound

The fate of this compound in the body is primarily dictated by the interplay between two enzymatic systems, as illustrated below.

The Mercapturic Acid Pathway: Detoxification via N-Acetylation

The formation of mercapturic acids is a terminal step in a major detoxification cascade designed to eliminate reactive electrophiles.[2][3] For SBC, this involves a single enzymatic step:

-

Enzymatic Reaction: N-acetylation of the primary amine group of the cysteine moiety.

-

Enzyme: Cysteine S-conjugate N-acetyltransferase (NAT), which utilizes acetyl-CoA as a cofactor.[8][9]

-

Product: S-benzyl-N-acetyl-L-cysteine, commonly known as benzylmercapturic acid.[10]

-

Outcome: The addition of the acetyl group increases the polarity and water solubility of the molecule, facilitating its recognition by renal transport systems and subsequent elimination in the urine.[3][8] This pathway effectively neutralizes the xenobiotic fragment and prevents it from interacting with cellular macromolecules.

The C-S Lyase Pathway: Bioactivation via C-S Bond Cleavage

In a stark contrast to N-acetylation, the C-S lyase pathway represents a bioactivation mechanism where the S-cysteine conjugate is converted into a reactive species.[4][5] This is particularly significant for halogenated alkenes but is also relevant for other S-conjugates like SBC.[6]

-

Enzymatic Reaction: A pyridoxal 5'-phosphate (PLP)-dependent β-elimination reaction that cleaves the C-S bond.[6][7]

-

Enzymes: This activity is not attributed to a single enzyme but is a side reaction catalyzed by several PLP-dependent enzymes involved in amino acid metabolism, such as aminotransferases.[5][11]

-

Products: The reaction yields pyruvate, ammonia, and the highly reactive benzyl thiol .[12]

-

Outcome & Further Metabolism: Benzyl thiol is a nucleophilic and easily oxidized compound. Its generation is a key toxification event. The subsequent metabolism of benzyl thiol can lead to various products, including benzoic acid through oxidation. Benzoic acid is then often conjugated with glycine to form hippuric acid, which is excreted in the urine.[12][13] The formation of hippuric acid from SBC is strong evidence for the involvement of the C-S lyase pathway.[12] The reactive nature of benzyl thiol means it can also potentially bind to cellular proteins and other macromolecules, leading to toxicity.

Key Enzymes and Their Characteristics

A summary of the principal enzymes governing the metabolic fate of this compound is presented below.

| Enzyme | Pathway | Reaction Catalyzed | Cellular Location | Cofactor | Outcome |

| Cysteine S-conjugate N-acetyltransferase (NAT) | Mercapturic Acid | N-acetylation of the cysteine amine group | Cytosol, Microsomes (Liver, Kidney)[8] | Acetyl-CoA[9] | Detoxification |

| Cysteine S-conjugate β-lyase (C-S Lyase) | Bioactivation | Cleavage of the Carbon-Sulfur bond (β-elimination) | Cytosol, Mitochondria[11] | PLP[6] | Bioactivation |

Experimental Methodologies for Studying SBC Metabolism

Investigating the metabolic fate of SBC requires robust in vitro systems coupled with highly sensitive and specific analytical techniques. The following protocols outline a standard workflow for identifying and quantifying the primary metabolites of SBC.

Experimental Workflow Overview

The process begins with an in vitro incubation of SBC with a biologically relevant enzyme source, followed by sample cleanup and analysis by LC-MS/MS.

Protocol 1: In Vitro Metabolism of SBC using Liver S9 Fraction

Rationale: The liver S9 fraction contains both cytosolic and microsomal enzymes, making it a comprehensive system for studying both Phase I and Phase II metabolism, including the N-acetyltransferases and C-S lyases responsible for SBC metabolism.[8] This protocol is designed to be self-validating by including controls that demonstrate the enzymatic and cofactor-dependent nature of the observed metabolism.

Materials:

-

S-Benzyl-L-cysteine (SBC)

-

Pooled Human Liver S9 Fraction (or other species as required)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Acetyl-CoA solution

-

Pyridoxal 5'-phosphate (PLP) solution

-

Urease solution (for trapping ammonia from C-S lyase activity, optional)

-

Internal Standard (e.g., N-(Acetyl-d3)-S-benzyl-L-cysteine[14])

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes, incubator, centrifuge

Procedure:

-

Prepare Incubation Mixtures: On ice, prepare microcentrifuge tubes for each condition (e.g., complete system, no-cofactor control, no-S9 control). A typical 200 µL reaction is as follows:

-

150 µL of 0.1 M Phosphate Buffer (pH 7.4)

-

10 µL of Liver S9 Fraction (final concentration ~1 mg/mL protein)

-

10 µL of Acetyl-CoA/PLP cofactor mix (final concentrations ~1 mM each)

-

Controls: For no-cofactor control, substitute with buffer. For no-S9 control, substitute with buffer.

-

-

Pre-incubation: Pre-incubate the tubes at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiate Reaction: Add 20 µL of SBC stock solution (in buffer) to each tube to initiate the reaction (final concentration typically 10-50 µM). Vortex gently.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes). Time-course experiments are recommended to characterize reaction kinetics.

-

Quench Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard. This serves to precipitate the protein and halt all enzymatic activity.

-

Protein Precipitation: Vortex vigorously for 30 seconds, then incubate at -20°C for 20 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.

-

Sample Collection: Carefully transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of SBC Metabolites

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the highest degree of sensitivity and specificity for quantifying low-abundance metabolites within a complex biological matrix.[15] Reversed-phase chromatography is used to separate SBC and its more polar N-acetylated metabolite, while the mass spectrometer allows for their unambiguous identification and quantification based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.

Instrumentation & Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient might run from 5% B to 95% B over 5-10 minutes to elute compounds of varying polarity.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[15]

-

Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ion pairs (transitions) must be optimized for SBC and its expected metabolites.

Expected MRM Transitions (Example):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| S-Benzyl-L-cysteine (SBC) | 212.1 | 121.1 | Corresponds to the cysteinyl fragment |

| S-Benzyl-N-acetylcysteine (BMA) | 254.1 | 162.1 | Loss of the benzylthiol moiety |

| Internal Standard (SBC-d3) | 257.1 | 165.1 | Deuterated acetyl group |

Data Analysis:

-

Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard.

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

-

Quantification: Generate a standard curve using known concentrations of authentic standards (SBC, BMA) and use the peak area ratios from the experimental samples to determine the concentration of each metabolite formed. The appearance of S-Benzyl-N-acetylcysteine in the complete incubation, but not in the no-cofactor or no-S9 controls, validates the enzymatic formation via the mercapturic acid pathway.

Conclusion and Future Directions

The metabolic fate of this compound is a classic example of the delicate balance between metabolic detoxification and bioactivation. While N-acetylation via the mercapturic acid pathway leads to a stable, excretable product, the competing C-S lyase pathway can generate reactive benzyl thiol, a potential initiator of cellular toxicity. The predominance of one pathway over the other can be influenced by species, tissue type, enzyme expression levels, and the availability of cofactors.

The experimental protocols provided herein offer a robust framework for researchers to dissect these pathways. Future research should focus on identifying the specific human C-S lyase isoforms responsible for SBC bioactivation and exploring how genetic polymorphisms in NAT and C-S lyase enzymes may impact an individual's susceptibility to toxicity from xenobiotics that are metabolized to SBC. Such insights are critical for advancing the fields of toxicology, drug development, and personalized medicine.

References

-

Van Doorn, R., Leijdekkers, C. M., Bos, R. P., Brouns, R. M., & Henderson, P. T. (1986). A procedure for the analysis of S-benzyl-N-acetylcysteine and S-(o-methylbenzyl)-N-acetylcysteine in human urine. Xenobiotica, 16(6), 525-529. [Link]

-

Richardson, K. A., Edwards, V. T., Jones, B. C., & Hutson, D. H. (1991). Metabolism in the rat of a model xenobiotic plant metabolite S-benzyl-N-malonyl-L-cysteine. Xenobiotica, 21(3), 371-382. [Link]

-

Tateishi, M., Suzuki, S., & Shimizu, H. (1997). Initial Intraorgan Formation of Mercapturic Acid. Biological & Pharmaceutical Bulletin, 20(2), 133-137. [Link]

-

Testai, E., & Buratti, F. M. (2020). The mercapturic acid pathway. Archives of Toxicology, 94(2), 359-379. [Link]

-

Human Metabolome Database. (2021). N-Acetyl-S-benzyl-L-cysteine (HMDB0255061). HMDB. [Link]

-

Testai, E., & Buratti, F. M. (2020). The mercapturic acid pathway. Archives of Toxicology, 94(2), 359-379. [Link]

-

Mutlib, A. E., Gan, J., & Whigan, D. B. (2002). Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates. Chemical Research in Toxicology, 15(10), 1344-1355. [Link]

-

Testai, E., & Buratti, F. M. (2020). The mercapturic acid pathway. ResearchGate. [Link]

-

Mennicke, W. H., Görler, K., & Krumbiegel, G. (1977). The metabolism of benzyl isothiocyanate and its cysteine conjugate. Biochemical Society Transactions, 5(2), 485-487. [Link]

-

de David, C., dos Santos, W. D., Fajardo, A. R., & de Aguiar, A. C. (2024). Inhibition of sulfur assimilation by S-benzyl-L-cysteine: Impacts on growth, photosynthesis, and leaf proteome of maize plants. Plant Physiology and Biochemistry, 209, 108520. [Link]

-

Cotgreave, I. A., & Moldeus, P. (1991). The metabolism of N-acetylcysteine by human endothelial cells. Biochemical Pharmacology, 41(12), 1805-1809. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Acetyl-S-benzylcysteine. PubChem Compound Summary for CID 561045. [Link]

-

Mennicke, W. H., Görler, K., & Krumbiegel, G. (1977). The metabolism of benzyl isothiocyanate and its cysteine conjugate. Biochemical Society Transactions, 5(2), 485-487. [Link]

-

dos Santos, W. D., de David, C., Fajardo, A. R., & de Aguiar, A. C. (2023). S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. Plants, 12(14), 2697. [Link]

-

National Center for Biotechnology Information. (n.d.). S-benzyl-L-cysteine. PubChem Compound Summary for CID 193613. [Link]

-

Leutwein, C., & Heider, J. (2002). Mechanism of Benzylsuccinate Synthase Probed by Substrate and Isotope Exchange. Biochemistry, 41(43), 12973-12982. [Link]

-

Cooper, A. J., & Pinto, J. T. (2011). Cysteine S-conjugate β-lyases. Amino Acids, 41(1), 7-27. [Link]

-

Rodwell, V. W., Bender, D. A., Botham, K. M., Kennelly, P. J., & Weil, P. A. (Eds.). (2023). Metabolism of Xenobiotics. In Harper's Illustrated Biochemistry (32nd ed.). AccessMedicine. [Link]

-

Cooper, A. J., & Pinto, J. T. (2006). Cysteine S-conjugate β-lyases: important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents. Amino Acids, 30(1), 1-15. [Link]

-

Anders, M. W. (2015). Role of Cysteine S-Conjugate β-Lyases in the Bioactivation of Renal Toxicants. In Comprehensive Toxicology (2nd ed., Vol. 12, pp. 241-256). [Link]

-

Journal of Applied Pharmaceutical Science and Research. (2023). Xenobiotic Metabolism: Understanding Biotransformation Pathways, Enzymatic Mechanisms, and Multifaceted Impacts. Open Access Journals. [Link]

-

Funk, M. A., Marsh, B. T., & Drennan, C. L. (2019). Structures of benzylsuccinate synthase elucidate roles of accessory subunits in glycyl radical enzyme activation and activity. Journal of Biological Chemistry, 294(19), 7849-7860. [Link]

-

Lash, L. H. (2011). Methods for measuring cysteine S-conjugate β-lyase activity. Current Protocols in Toxicology, Chapter 4, Unit 4.7. [Link]

-

Wikipedia. (n.d.). S-alkylcysteine lyase. Wikipedia, The Free Encyclopedia. [Link]

-

Rosen, R. T., Hiserodt, R. D., Fukuda, E. K., Ruiz, R. J., Zhou, Z., Lech, J., Rosen, S. L., & Hartman, T. G. (2001). Determination of allicin, S-allylcysteine and volatile metabolites of garlic in breath, plasma or simulated gastric fluids. The Journal of Nutrition, 131(3s), 968S-71S. [Link]

-

Singh, M., Singh, P., & Mishra, A. K. (2018). Bioinformatics analysis of enzymes involved in cysteine biosynthesis: first evidence for the formation of cysteine synthase complex in cyanobacteria. 3 Biotech, 8(1), 38. [Link]

- Venkataraman, S., & Le-Bas, P. (2004). Preparation of S-aryl-cysteine and its derivatives. U.S.

Sources

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. researchgate.net [researchgate.net]

- 3. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cysteine S-conjugate β-lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S-alkylcysteine lyase - Wikipedia [en.wikipedia.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. The metabolism of benzyl isothiocyanate and its cysteine conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A procedure for the analysis of S-benzyl-N-acetylcysteine and S-(o-methylbenzyl)-N-acetylcysteine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for measuring cysteine S-conjugate β-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism in the rat of a model xenobiotic plant metabolite S-benzyl-N-malonyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

The Bifurcated Role of S-Benzylcysteine in Plant Sulfur Assimilation: An Inhibitory Probe and a Xenobiotic Substrate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur is an essential macronutrient for plant growth and development, assimilated into the pivotal amino acid L-cysteine, which serves as a gateway for the synthesis of a vast array of vital sulfur-containing compounds. The study of this intricate metabolic pathway has been significantly advanced by the use of specific chemical inhibitors. Among these, S-Benzylcysteine (SBC) has emerged as a potent and selective tool for dissecting the final step of cysteine biosynthesis. This technical guide provides an in-depth exploration of the multifaceted role of this compound in the context of plant sulfur assimilation. Primarily, it details the established function of SBC as a non-competitive inhibitor of O-acetylserine(thiol) lyase (OAS-TL), the enzyme catalyzing the formation of L-cysteine. By elucidating the consequences of this inhibition—ranging from stunted growth and compromised photosynthetic efficiency to the induction of oxidative stress—we present SBC as an invaluable molecular probe for investigating the regulation and integration of sulfur metabolism with other primary metabolic pathways. Furthermore, this guide explores the metabolic fate of this compound as a xenobiotic compound within the plant system. We delve into the enzymatic machinery, including cysteine S-conjugate β-lyases, that plants may employ to metabolize such S-substituted cysteines, a process intrinsically linked to detoxification pathways. While an endogenous, physiological role for this compound in native sulfur assimilation remains to be established, its utility as an experimental tool and a model S-substituted cysteine provides profound insights into the intricacies of sulfur metabolism and plant resilience. This document synthesizes current knowledge, presents detailed experimental protocols, and offers a conceptual framework for researchers and professionals engaged in plant science and the development of novel agrochemicals.

The Central Pathway: Sulfur Assimilation and the Genesis of Cysteine

The journey of sulfur from the soil to its incorporation into organic molecules is a multi-step, energy-intensive process fundamental to plant life.[1] Plants primarily acquire sulfur from the soil in the form of inorganic sulfate (SO₄²⁻).[1] This sulfate is actively transported into the root cells and subsequently distributed throughout the plant. The core of sulfur assimilation involves the reduction of sulfate to sulfide (S²⁻), which is then incorporated into a carbon skeleton to form L-cysteine.[2]

The key enzymatic steps are as follows:

-

Sulfate Activation: Sulfate is activated by ATP sulfurylase to produce adenosine 5'-phosphosulfate (APS).

-

Sulfate Reduction: APS is then reduced to sulfite (SO₃²⁻) by APS reductase. Subsequently, sulfite reductase further reduces sulfite to sulfide.

-

Cysteine Synthesis: The final and pivotal step is the incorporation of sulfide into the amino acid L-cysteine. This is a two-step process catalyzed by the cysteine synthase complex:

-

Serine acetyltransferase (SAT) catalyzes the formation of O-acetylserine (OAS) from L-serine and acetyl-CoA.

-

O-acetylserine(thiol) lyase (OAS-TL) , also known as cysteine synthase, then catalyzes the reaction of OAS with sulfide to produce L-cysteine and acetate.[3]

-

L-cysteine stands at a metabolic crossroads, serving as the precursor for the synthesis of methionine, glutathione, vitamins, co-factors, and a plethora of other sulfur-containing compounds essential for plant growth, development, and defense.[4]

This compound as an Inhibitor of O-acetylserine(thiol) lyase

This compound (SBC) has been identified as a non-competitive inhibitor of OAS-TL.[3] This inhibitory action is the foundation of its utility as a research tool to probe the consequences of disrupted cysteine synthesis. By blocking the final step of the sulfur assimilation pathway, SBC induces a state of cysteine deficiency, leading to a cascade of physiological and metabolic responses.

Mechanism of Inhibition

As a non-competitive inhibitor, SBC is understood to bind to a site on the OAS-TL enzyme that is distinct from the active site where OAS and sulfide bind. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding. This mode of action makes SBC a specific tool for targeting OAS-TL activity.

Physiological Consequences of OAS-TL Inhibition by this compound

The application of exogenous SBC to plants provides a window into the critical role of de novo cysteine synthesis. The observed effects are a direct consequence of the metabolic bottleneck created by OAS-TL inhibition.

A primary and readily observable effect of SBC treatment is a significant reduction in plant growth.[3][5] This is a logical outcome, as a diminished supply of cysteine impacts the synthesis of proteins and other essential sulfur-containing compounds necessary for cell division and expansion.

Photosynthesis is particularly sensitive to disruptions in sulfur metabolism. Studies have shown that SBC treatment leads to a decrease in the rate of CO₂ assimilation, attributable to both stomatal and non-stomatal limitations.[5] Chlorophyll fluorescence analysis reveals that SBC impairs the efficiency of photosystem II (PSII) and the electron transport chain.[3] This is likely due to the reduced availability of cysteine for the synthesis of iron-sulfur (Fe-S) clusters, which are crucial components of photosynthetic protein complexes like ferredoxin and the cytochrome b₆f complex.[3]

| Photosynthetic Parameter | Effect of SBC Treatment | Reference |

| CO₂ Assimilation Rate | Decreased | [5] |

| Stomatal Conductance | Decreased | [3] |

| PSII Quantum Yield (ΦPSII) | Decreased | [3] |

| Electron Transport Rate (ETR) | Decreased | [3] |

Table 1: Summary of the effects of this compound on key photosynthetic parameters.

The inhibition of the photosynthetic electron transport chain by SBC can lead to an over-reduction of the photosynthetic apparatus and the subsequent generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[5] This increase in ROS levels overwhelms the plant's antioxidant defense systems, resulting in oxidative stress. The accumulation of ROS can cause damage to lipids, proteins, and nucleic acids, further contributing to the observed growth inhibition and photosynthetic impairment.[3]

Experimental Protocols for Investigating the Effects of this compound

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.

Assay of O-acetylserine(thiol) lyase (OAS-TL) Activity

This spectrophotometric assay is based on the quantification of cysteine produced by the OAS-TL-catalyzed reaction.

Materials:

-

Extraction Buffer: 100 mM potassium phosphate buffer (pH 8.0), 1 mM EDTA, 1 mM dithiothreitol (DTT).

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM DTT.

-

Substrate Solutions: 100 mM O-acetylserine (OAS), 50 mM sodium sulfide (Na₂S).

-

Stopping Solution: 20% (w/v) trichloroacetic acid (TCA).

-

Ninhydrin Reagent: Dissolve 250 mg of ninhydrin in 6 ml of glacial acetic acid and 4 ml of concentrated HCl.

-

Plant tissue, liquid nitrogen, spectrophotometer.

Procedure:

-

Protein Extraction: Harvest plant tissue and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder and homogenize in ice-cold extraction buffer. Centrifuge at 14,000 x g for 20 minutes at 4°C. The supernatant contains the crude protein extract.

-

Enzyme Assay: In a microcentrifuge tube, combine 50 µl of assay buffer, 10 µl of 100 mM OAS, and the protein extract (adjust volume for linear reaction rate).

-

Initiate Reaction: Start the reaction by adding 10 µl of 50 mM Na₂S. Incubate at 30°C for 15 minutes.

-

Stop Reaction: Terminate the reaction by adding 100 µl of 20% TCA. Centrifuge to pellet precipitated proteins.

-

Cysteine Quantification: To 100 µl of the supernatant, add 100 µl of ninhydrin reagent. Boil for 10 minutes. Cool and add 500 µl of 95% ethanol. Measure the absorbance at 560 nm.

-

Standard Curve: Prepare a standard curve using known concentrations of L-cysteine to quantify the amount of cysteine produced in the enzymatic reaction.

Measurement of Oxidative Stress

The extent of lipid peroxidation, a common indicator of oxidative stress, can be assessed by measuring malondialdehyde (MDA) content.

Materials:

-

Extraction Buffer: 0.1% (w/v) TCA.

-

TBA Reagent: 0.5% (w/v) thiobarbituric acid (TBA) in 20% (w/v) TCA.

-

Plant tissue, spectrophotometer.

Procedure:

-

Extraction: Homogenize 0.5 g of plant tissue in 5 ml of 0.1% TCA. Centrifuge at 10,000 x g for 10 minutes.

-

Reaction: To 1 ml of the supernatant, add 4 ml of TBA reagent.

-

Incubation: Incubate the mixture in a boiling water bath for 30 minutes.

-

Cooling and Centrifugation: Quickly cool the reaction tubes on ice and centrifuge at 10,000 x g for 10 minutes.

-

Spectrophotometry: Measure the absorbance of the supernatant at 532 nm and 600 nm.

-

Calculation: Calculate the MDA concentration using the following formula: MDA (µmol/g FW) = [(A₅₃₂ - A₆₀₀) / 155,000] x 10⁶ x V / W, where V is the volume of the extraction buffer and W is the fresh weight of the tissue.

Chlorophyll Fluorescence Measurement

Chlorophyll fluorescence provides a non-invasive method to assess the quantum efficiency of photosystem II.

Materials:

-

Pulse-Amplitude-Modulated (PAM) fluorometer.

-

Dark-adaptation clips.

-

Intact plant leaves.

Procedure:

-

Dark Adaptation: Attach dark-adaptation clips to the leaves for at least 30 minutes to ensure all reaction centers are open.

-

Measurement of F₀ and Fₘ:

-

Measure the minimal fluorescence (F₀) using a weak measuring beam.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fₘ).

-

-

Calculation of Fᵥ/Fₘ: The maximal quantum yield of PSII is calculated as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

-

Light-Adapted Measurements: After a period of actinic light exposure, measure the steady-state fluorescence (Fₛ) and the maximal fluorescence in the light-adapted state (Fₘ'). The effective quantum yield of PSII (ΦPSII) is calculated as (Fₘ' - Fₛ) / Fₘ'.

The Metabolic Fate of this compound as a Xenobiotic

While an endogenous role for SBC in sulfur assimilation is not evident, its structure as an S-substituted cysteine makes it a substrate for plant detoxification pathways that handle xenobiotics.

The Glutathione-S-Transferase (GST) Pathway

Plants utilize glutathione-S-transferases (GSTs) to conjugate xenobiotic compounds with glutathione, increasing their water solubility and marking them for sequestration or further degradation. While SBC itself is already a cysteine conjugate, related xenobiotic compounds can be processed through this pathway.

Cysteine S-conjugate β-lyases

Cysteine S-conjugate β-lyases (C-S lyases) are enzymes that cleave the C-S bond of cysteine S-conjugates.[6] In the context of xenobiotic metabolism, these enzymes can be involved in the breakdown of conjugated compounds. It is plausible that exogenously applied SBC could be a substrate for plant C-S lyases, leading to the formation of benzyl mercaptan and pyruvate. The activity of these enzymes on SBC in different plant species warrants further investigation.

The Endogenous Landscape of S-substituted Cysteines

While this compound itself is not recognized as a common plant metabolite, other naturally occurring S-substituted cysteines and their derivatives are well-documented, particularly in certain plant families.

-

Allium species (e.g., garlic, onion): These plants are rich in S-alk(en)ylcysteine sulfoxides, such as alliin. Upon tissue damage, the enzyme alliinase (a C-S lyase) cleaves these compounds to produce volatile sulfur compounds responsible for the characteristic aroma and flavor, which also serve as defense compounds.[7]

-

Brassica species (e.g., cabbage, broccoli): These plants contain S-methyl-L-cysteine sulfoxide, which can be degraded to form volatile organosulfur compounds.[8]

The biosynthesis of these compounds is an integral part of the plant's specialized metabolism and defense strategies, representing a distinct branch from the primary sulfur assimilation pathway that produces proteinogenic cysteine.

Future Perspectives and Unanswered Questions

The study of this compound has significantly contributed to our understanding of the regulation and importance of cysteine biosynthesis in plants. However, several questions remain:

-

Enzymatic Specificity: Which specific plant C-S lyase isoforms are capable of metabolizing this compound, and what are their kinetic properties?

-

Metabolic Products: What are the downstream metabolic products of SBC cleavage in plants, and do they have any biological activity?

-

Signaling Roles: While SBC itself is an inhibitor, could endogenous S-substituted cysteines play a role in signaling pathways that regulate sulfur assimilation or plant stress responses? The production of sulfide by β-cyanoalanine synthase, an enzyme with homology to OAS-TL, suggests a potential for S-substituted cysteines to be involved in sulfide signaling.[9][10]

-

Drug Development: Can the specific inhibition of OAS-TL by SBC and its analogs be exploited for the development of novel herbicides with a targeted mode of action?[3][11]

Conclusion

This compound occupies a unique and important position in the study of plant sulfur assimilation. Its primary and well-established role is that of a potent inhibitor of O-acetylserine(thiol) lyase, making it an invaluable tool for dissecting the physiological consequences of disrupted cysteine synthesis. The resulting phenotypes of growth inhibition, impaired photosynthesis, and oxidative stress underscore the central importance of a functional sulfur assimilation pathway. Concurrently, as an S-substituted cysteine, SBC serves as a model substrate for investigating the plant's xenobiotic detoxification machinery, particularly the activity of cysteine S-conjugate β-lyases. While the existence of an endogenous role for this compound in the primary sulfur assimilation pathway remains unconfirmed, the study of its interactions with plant metabolism continues to provide critical insights for researchers, scientists, and professionals in the fields of plant biology and agricultural sciences.

References

- Ebbs, S. D., et al. (2016). The β-cyanoalanine synthase pathway: beyond cyanide detoxification. Plant, Cell & Environment, 39(10), 2329-2341.

- Gotor, C., et al. (2020). New Insights on the Role of ß-Cyanoalanine Synthase CAS-C1 in Root Hair Elongation through Single-Cell Proteomics. International Journal of Molecular Sciences, 21(18), 6801.

- Ebbs, S. D., et al. (2016). The β-cyanoalanine synthase pathway: beyond cyanide detoxification. Plant, Cell & Environment, 39(10), 2329-41.

- de Paiva Foletto-Felipe, M., et al. (2024). S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. Plants, 13(12), 1633.

- Barroso, C., et al. (1999). Salt-specific regulation of the cytosolic O-acetylserine(thiol)lyase gene from Arabidopsis thaliana is dependent on abscisic acid. Plant Molecular Biology, 40(4), 729-736.

- Yi, H., et al. (2012). Structure of Soybean β-Cyanoalanine Synthase and the Molecular Basis for Cyanide Detoxification in Plants. The Plant Cell, 24(6), 2696-2706.

- Li, Y., et al. (2021). Proteome-wide identification of S-sulfenylated cysteines reveals metabolic response to freezing stress after cold acclimation in Brassica napus. Frontiers in Plant Science, 12, 737155.

- Watanabe, M., et al. (2008). Physiological Roles of the β-Substituted Alanine Synthase Gene Family in Arabidopsis. Plant Physiology, 146(1), 310-320.

- Heeg, C., et al. (2008). Analysis of the Arabidopsis O-Acetylserine(thiol)lyase Gene Family Demonstrates Compartment-Specific Differences in the Regulation of Cysteine Synthesis. The Plant Cell, 20(1), 168-185.

- Wirtz, M., & Hell, R. (2004). O-acetylserine (thiol) lyase: an enigmatic enzyme of plant cysteine biosynthesis revisited in Arabidopsis thaliana. Journal of Experimental Botany, 55(404), 1925-1934.

- Tholen, S., et al. (2022).

- de Paiva Foletto-Felipe, M., et al. (2024). S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. Plants, 13(12), 1633.

- Li, Y., et al. (2021). Proteome-wide identification of S-sulfenylated cysteines reveals metabolic response to freezing stress after cold acclimation in Brassica napus. Frontiers in Plant Science, 12, 737155.

- Heeg, C., et al. (2008). Analysis of the Arabidopsis O-acetylserine(thiol)lyase gene family demonstrates compartment-specific differences in the regulation of cysteine synthesis. The Plant Cell, 20(1), 168–185.

-

KEGG PATHWAY: Cysteine and methionine metabolism - Brassica rapa (field mustard). (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Cysteine-S-conjugate beta-lyase. Retrieved from [Link]

- Vega, J. M., et al. (1998). Regulation of the O-acetyl-L-serine(thiol)lyase activity in Monoraphidium braunii. Plant Science, 137(2), 151-160.

- Yoshimoto, N., & Saito, K. (2019). S-Alk(en)ylcysteine sulfoxides in the genus Allium: Proposed biosynthesis, chemical conversion, and bioactivities. Journal of Experimental Botany, 70(16), 4123-4137.

- Cooper, A. J. L., et al. (2011). Cysteine S-conjugate β-lyases. Methods in Enzymology, 488, 337-353.

- de Paiva Foletto-Felipe, M., et al. (2024). Inhibition of sulfur assimilation by S-benzyl-L-cysteine: Impacts on growth, photosynthesis, and leaf proteome of maize plants. Plant Physiology and Biochemistry, 209, 108369.

- Cooper, A. J. L., & Pinto, J. T. (2006). Cysteine S-conjugate beta-lyases. Current drug metabolism, 7(8), 837-848.

- Cooper, A. J. L., et al. (2008). Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents. Amino acids, 34(4), 535-555.

- Hell, R., et al. (2002). Molecular and biochemical analysis of the enzymes of cysteine biosynthesis in the plant Arabidopsis thaliana. Amino acids, 22(3), 245-257.

- Corpas, F. J., et al. (2021). Cysteine Thiol-Based Oxidative Post-Translational Modifications Fine-Tune Protein Functions in Plants. International Journal of Molecular Sciences, 22(22), 12513.

- Gotor, C., et al. (2010). Low abundance does not mean less importance in cysteine metabolism. Plant Signaling & Behavior, 5(8), 1028-1030.

- Bell, L., et al. (2022). Formation of volatile sulfur compounds and S-methyl-l-cysteine sulfoxide in Brassica oleracea vegetables. Journal of Agricultural and Food Chemistry, 70(8), 2634-2643.

- Rose, P., et al. (2005). Bioactive S-Alk(en)yl Cysteine Sulfoxide Metabolites in the Genus Allium: The Chemistry of Potential Therapeutic Agents.

- Shimosato, H., et al. (2005). S cysteine-rich (SCR) binding domain analysis of the Brassica self-incompatibility S-locus receptor kinase. The Plant Journal, 42(4), 461-470.

- Terrile, M. C., et al. (2012). Functions of S-nitrosylation in plant hormone networks. Frontiers in Plant Science, 3, 134.

- Chen, J., et al. (2022). Biological Functions of Hydrogen Sulfide in Plants. International Journal of Molecular Sciences, 23(19), 11905.

Sources

- 1. mdpi.com [mdpi.com]

- 2. KEGG PATHWAY: Cysteine and methionine metabolism - Brassica rapa (field mustard) [kegg.jp]

- 3. mdpi.com [mdpi.com]

- 4. Molecular and biochemical analysis of the enzymes of cysteine biosynthesis in the plant Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of sulfur assimilation by S-benzyl-L-cysteine: Impacts on growth, photosynthesis, and leaf proteome of maize plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Formation of volatile sulfur compounds and S-methyl-l-cysteine sulfoxide in Brassica oleracea vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The β-cyanoalanine synthase pathway: beyond cyanide detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physiological Roles of the β-Substituted Alanine Synthase Gene Family in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Discovery and history of S-Benzylcysteine in biochemical research

An In-Depth Technical Guide to S-Benzylcysteine in Biochemical Research

Abstract